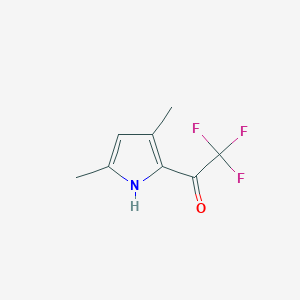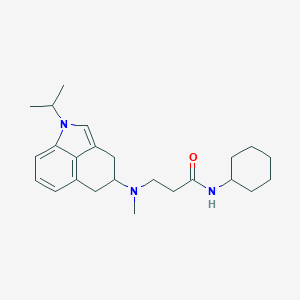
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, commonly known as CTI, is a novel chemical compound that has been studied for its potential applications in scientific research. CTI is a synthetic derivative of the naturally occurring hallucinogenic compound, tryptamine. It has been found to have a unique chemical structure that offers a range of potential benefits for scientific research.
Mecanismo De Acción
CTI acts as a partial agonist at the 5-HT2A receptor, which is a key target for many hallucinogenic compounds. This receptor is involved in the modulation of a range of physiological and psychological processes, including mood, perception, and cognition. By acting as a partial agonist at this receptor, CTI is able to selectively modulate the activity of specific brain regions, leading to a range of biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
CTI has been found to have a range of biochemical and physiological effects, including changes in brain activity, alterations in mood and perception, and changes in cognitive function. These effects are thought to be mediated by the selective modulation of specific brain regions, including the prefrontal cortex and the amygdala.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of CTI for use in scientific research is its unique mechanism of action. By selectively modulating specific brain regions, CTI is able to produce a range of effects that are not seen with other compounds. However, there are also some limitations to the use of CTI in lab experiments, including the need for specialized equipment and expertise to carry out the synthesis and handling of the compound.
Direcciones Futuras
There are a range of potential future directions for research on CTI, including the development of new and more efficient synthesis methods, the exploration of its potential therapeutic applications, and the investigation of its effects on different brain regions and in different experimental settings. Additionally, the use of CTI in combination with other compounds may lead to new insights into the mechanisms of action of hallucinogenic compounds and their potential therapeutic applications.
Métodos De Síntesis
The synthesis of CTI involves the condensation of tryptamine with cyclohexyl isocyanate to form the intermediate 2-(cyclohexylcarbamoyl)ethyltryptamine. This intermediate is then reacted with isopropylmagnesium chloride to form the final product, CTI. The synthesis of CTI is a relatively straightforward process and can be carried out in a laboratory setting using standard techniques.
Aplicaciones Científicas De Investigación
CTI has been studied for its potential applications in a range of scientific research fields, including neuroscience, pharmacology, and psychopharmacology. It has been found to have a unique mechanism of action that makes it particularly useful for studying the effects of hallucinogenic compounds on the brain.
Propiedades
Número CAS |
150403-75-1 |
|---|---|
Nombre del producto |
4-((2-(Cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole |
Fórmula molecular |
C24H35N3O |
Peso molecular |
381.6 g/mol |
Nombre IUPAC |
N-cyclohexyl-3-[methyl-(1-propan-2-yl-4,5-dihydro-3H-benzo[cd]indol-4-yl)amino]propanamide |
InChI |
InChI=1S/C24H35N3O/c1-17(2)27-16-19-15-21(14-18-8-7-11-22(27)24(18)19)26(3)13-12-23(28)25-20-9-5-4-6-10-20/h7-8,11,16-17,20-21H,4-6,9-10,12-15H2,1-3H3,(H,25,28) |
Clave InChI |
ARFOHNLJURYATK-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
SMILES canónico |
CC(C)N1C=C2CC(CC3=C2C1=CC=C3)N(C)CCC(=O)NC4CCCCC4 |
Sinónimos |
4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole 4-((2-(cyclohexylcarbamoyl)ethyl)methylamino)-1-isopropyl-1,3,4,5-tetrahydrobenz(cd)indole, (S)-isomer 4-CCEMA-ITBI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)


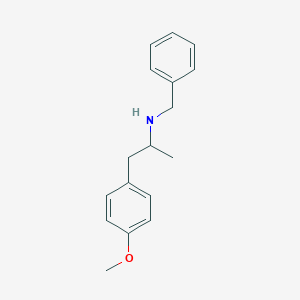
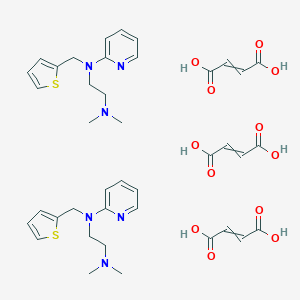
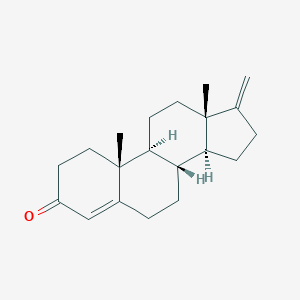
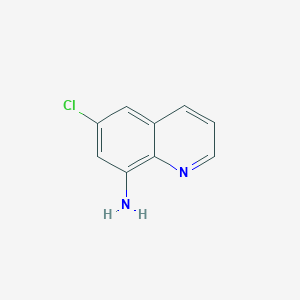
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
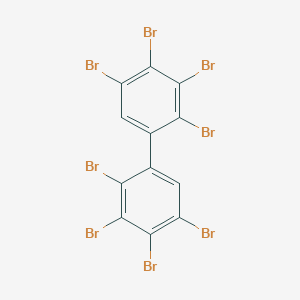
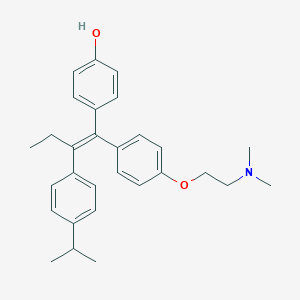
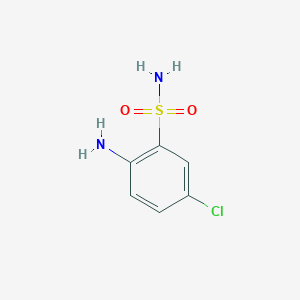
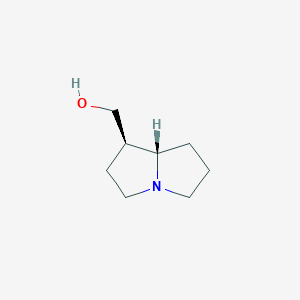
![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
